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Compound of Interest

Compound Name: YF135

Cat. No.: B12402144

Audience: Researchers, scientists, and drug development professionals.

Introduction

YF135 is a potent and selective reversible-covalent PROTAC (Proteolysis Targeting Chimera)
designed to target the KRAS G12C mutant protein for degradation.[1] As a reversible-covalent
inhibitor, YF135 offers the potential for a durable pharmacodynamic effect while minimizing the
risk of off-target toxicities associated with permanent covalent modification. The reversibility of
a compound's binding to its target is a critical parameter in drug development. A washout assay
is a fundamental technique used to assess the in-vitro residence time and the reversibility of a
drug's effect on its target within a cellular context.[2] This application note provides a detailed
protocol for performing a YF135 washout assay in cultured cancer cells harboring the KRAS
G12C mutation.

The assay's primary readout is the recovery of KRAS G12C protein levels and the reactivation
of its downstream signaling, specifically the phosphorylation of ERK (p-ERK), following the
removal of YF135. This allows for a quantitative understanding of the dissociation kinetics of
YF135 from its target and the subsequent functional consequences.

Signaling Pathway

YF135 is a heterobifunctional molecule that simultaneously binds to the KRAS G12C protein
and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination
of KRAS G12C, marking it for degradation by the proteasome. The degradation of KRAS G12C
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leads to the downregulation of downstream signaling pathways, including the RAF-MEK-ERK
(MAPK) pathway, which is crucial for cancer cell proliferation and survival.[3][4][5]
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YF135-mediated degradation of KRAS G12C and downstream signaling.
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Caption: YF135 induces proteasomal degradation of KRAS G12C.

Experimental Workflow

The YF135 washout assay involves treating KRAS G12C mutant cancer cells with YF135 for a
sufficient duration to induce target degradation. Subsequently, the compound is removed by
washing the cells, and the recovery of KRAS G12C and p-ERK levels is monitored over time.
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YF135 Washout Assay Protocol

1. Cell Seeding
Seed KRAS G12C mutant cells
(e.g., NCI-H358, MIA PaCa-2)
in 6-well plates.

2. YF135 Treatment
Treat cells with YF135
(e.g., 1 pM for 24 hours)
to induce KRAS G12C degradation.

l

3. Washout Procedure
Aspirate media, wash cells 3x
with warm PBS, and add fresh,

compound-free media.

'

4. Time-Course Incubation
Incubate cells for various time points
post-washout (e.g., 0, 2, 4, 8, 24 hours).

l

5. Cell Lysis
Lyse cells at each time point
to collect protein samples.

l

6. Western Blot Analysis
Analyze protein lysates for KRAS G12C,
p-ERK, total ERK, and a loading control

(e.g., GAPDH).

7. Data Analysis
Quantify band intensities and normalize
to loading control. Plot protein levels
relative to the 0-hour washout time point.

Experimental workflow for the YF135 washout assay.
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Caption: Workflow of the YF135 washout experiment.
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Experimental Protocols
Materials and Reagents

e Cell Lines: Human cancer cell lines with KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-
2).

e Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin.

» YF135: Stock solution in DMSO.

e Phosphate Buffered Saline (PBS): Sterile, 1X.

e RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
o BCA Protein Assay Kit.

e Primary Antibodies:

o

Rabbit anti-KRAS G12C

[¢]

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

Mouse anti-total ERK1/2

[¢]

[e]

Mouse anti-GAPDH or [3-actin (loading control)
e Secondary Antibodies:
o HRP-conjugated goat anti-rabbit IgG
o HRP-conjugated goat anti-mouse IgG
o SDS-PAGE gels and running buffer.
 PVDF membranes.

o Transfer buffer.
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Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
Wash Buffer (TBST): Tris-buffered saline with 0.1% Tween-20.
Enhanced Chemiluminescence (ECL) Substrate.

Chemiluminescence Imaging System.

Cell Culture and Treatment

Cell Seeding: Seed KRAS G12C mutant cells into 6-well plates at a density that allows them
to reach 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a 5% CO2
incubator.

YF135 Treatment: The following day, treat the cells with YF135 at a final concentration of 1
MM (or a concentration known to cause significant degradation) for 24 hours. Include a
DMSO-treated vehicle control.

Washout Procedure

Aspirate Media: After the 24-hour treatment, aspirate the YF135-containing media from the
wells.

Wash: Gently wash the cells three times with pre-warmed sterile PBS to ensure complete
removal of the compound.[6][7]

Add Fresh Media: After the final wash, add fresh, pre-warmed, compound-free cell culture
media to each well. The 0-hour time point should be harvested immediately after the addition
of fresh media.

Time-Course Incubation: Incubate the plates and harvest cells at various time points post-
washout (e.g., 2, 4, 8, and 24 hours).

Western Blot Analysis

Cell Lysis: At each time point, place the plates on ice, aspirate the media, and wash the cells
once with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and
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scrape the cells. Collect the lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA
protein assay Kit.

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample
buffer and boiling for 5 minutes.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 pg) per lane on an SDS-
PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room
temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS
G12C, p-ERK, total ERK, and a loading control overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST and then
incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room
temperature.

Detection: After final washes with TBST, add ECL substrate and visualize the protein bands
using a chemiluminescence imaging system.

Data Analysis

» Densitometry: Quantify the band intensities for KRAS G12C, p-ERK, total ERK, and the

loading control using image analysis software (e.g., ImageJ).

Normalization: Normalize the intensity of the KRAS G12C and p-ERK bands to the intensity
of the loading control (GAPDH or (3-actin) for each sample. For p-ERK, it is also
recommended to normalize to the total ERK levels.

Relative Quantification: Express the normalized protein levels at each washout time point as
a percentage of the levels in the DMSO-treated control cells or relative to the 0-hour washout
time point.
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» Data Presentation: Plot the percentage of KRAS G12C and p-ERK recovery over time.

Data Presentation

The following tables present representative quantitative data from a YF135 washout
experiment.

Table 1: Recovery of KRAS G12C Protein Levels Post-YF135 Washout

Normalized KRAS G12C Levels (Relative

Washout Time (Hours) to DMSO Control)
(o) ontro

0 15%
2 35%
4 60%
8 85%
24 95%

Table 2: Recovery of p-ERK Levels Post-YF135 Washout

Normalized p-ERK/Total ERK Ratio

Washout Time (Hours
( ) (Relative to DMSO Control)

0 10%

2 40%

4 70%

8 90%

24 100%
Conclusion

This application note provides a comprehensive protocol for performing a YF135 washout
assay to evaluate the reversibility of its target engagement in cancer cells. By monitoring the
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recovery of KRAS G12C and p-ERK levels over time, researchers can gain valuable insights
into the pharmacodynamics of YF135. This assay is a critical tool for characterizing the
mechanism of action of reversible-covalent PROTACs and for guiding the development of next-
generation targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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